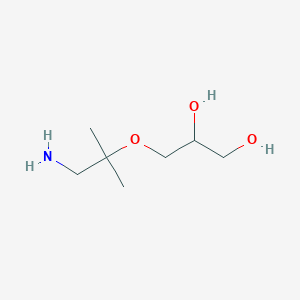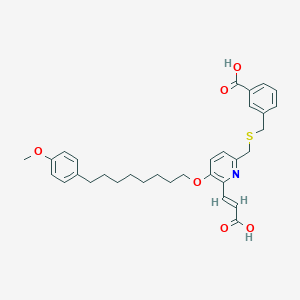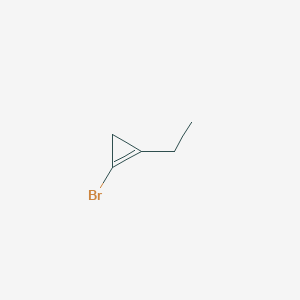
1-Bromo-2-ethylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethylcyclopropene is a highly reactive compound that has been of great interest to researchers in the field of organic synthesis. This compound is used in a variety of laboratory experiments and has been studied extensively for its unique properties. In
Mechanism Of Action
The mechanism of action of 1-Bromo-2-ethylcyclopropene involves the formation of a cyclopropyl carbocation intermediate. This intermediate is highly reactive and can undergo a variety of reactions with other compounds. The unique properties of this intermediate make it an important tool for researchers in the field of organic synthesis.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Bromo-2-ethylcyclopropene. However, it has been shown to be toxic to some organisms, including bacteria and plants. Further research is needed to fully understand the effects of this compound on living organisms.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Bromo-2-ethylcyclopropene in laboratory experiments include its high reactivity, which allows for the formation of a variety of compounds. Additionally, its unique properties make it an attractive compound for researchers in the field of organic synthesis. However, the limitations of using this compound include its toxicity to some organisms and the need for specialized equipment and procedures to handle it safely.
Future Directions
There are many future directions for research involving 1-Bromo-2-ethylcyclopropene. Some potential areas of research include the development of new synthetic methods using this compound, the investigation of its toxicity to living organisms, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in organic synthesis reactions.
Synthesis Methods
The synthesis of 1-Bromo-2-ethylcyclopropene involves the reaction of 2-ethylcyclopropanol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide. This reaction produces 1-Bromo-2-ethylcyclopropene as the primary product. This method is widely used in the laboratory and has been optimized for high yield and purity.
Scientific Research Applications
1-Bromo-2-ethylcyclopropene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool to investigate reaction mechanisms. Its unique properties make it an attractive compound for researchers in the field of organic synthesis.
properties
CAS RN |
157978-66-0 |
|---|---|
Product Name |
1-Bromo-2-ethylcyclopropene |
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-ethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |
InChI Key |
STABUUDPOPCQLC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C1)Br |
Canonical SMILES |
CCC1=C(C1)Br |
synonyms |
Cyclopropene, 1-bromo-2-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



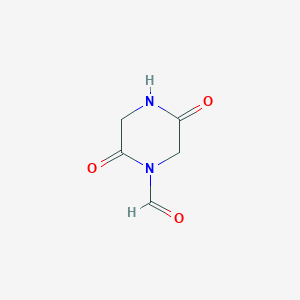
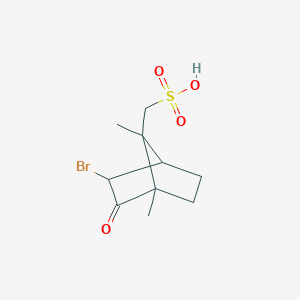
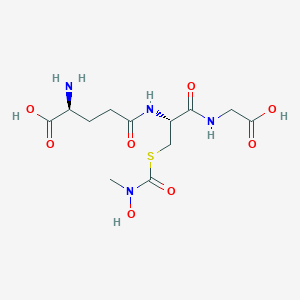
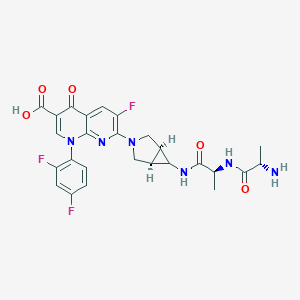
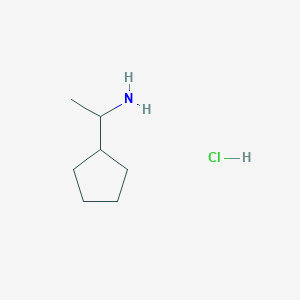
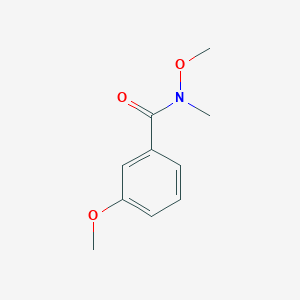
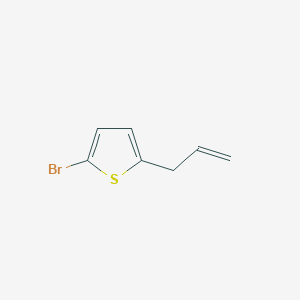
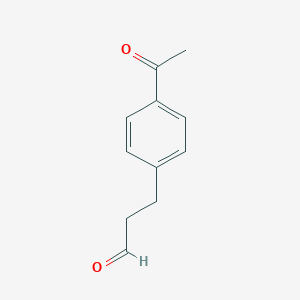
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
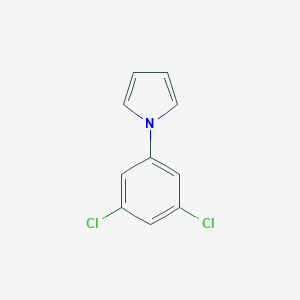
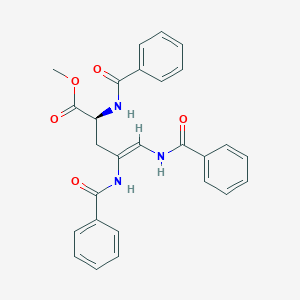
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
